1-O-Propargyl-beta-maltose

Catalog No.
S8504728
CAS No.
M.F
C15H24O11
M. Wt
380.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-O-Propargyl-beta-maltose

Product Name

1-O-Propargyl-beta-maltose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C15H24O11

Molecular Weight

380.34 g/mol

InChI

InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8-,9+,10-,11-,12-,13-,14-,15-/m1/s1

InChI Key

PVLGGYRASUDQSJ-PZOKTJGCSA-N

SMILES

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

  • Click Chemistry: The alkyne functionality of the propargyl group allows for copper-catalyzed azide-alkyne cycloaddition, leading to the formation of 1,2,3-triazoles. This reaction is vital for synthesizing complex carbohydrate derivatives and bioconjugates .
  • Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bond can be hydrolyzed, releasing beta-maltose and propargyl alcohol .
  • Deprotection Reactions: If protective groups are used during synthesis, they can be removed under mild acidic conditions to yield the free sugar .

There are several established methods for synthesizing 1-O-Propargyl-beta-maltose:

  • Direct Glycosylation: This method involves reacting beta-maltose with propargyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or Lewis acids . The reaction conditions can be adjusted to favor the formation of specific anomers.
  • Protective Group Strategies: Protective groups can be employed to prevent undesired reactions during synthesis. For example, temporary protection of hydroxyl groups allows for selective functionalization at the anomeric position .
  • Click Chemistry Approaches: Utilizing click chemistry facilitates the incorporation of additional functional groups into the structure, enhancing its utility in further applications .

1-O-Propargyl-beta-maltose has potential applications in various fields:

  • Bioconjugation: Its reactive propargyl group allows it to serve as a building block for creating glycosylated compounds that can be used in drug development and targeted therapies.
  • Materials Science: The compound can be utilized in synthesizing sugar-functionalized polymers and materials through click chemistry techniques.
  • Diagnostics: Due to its ability to form stable conjugates with biomolecules, it may find applications in developing diagnostic tools and biosensors .

Interaction studies involving 1-O-Propargyl-beta-maltose typically focus on its derivatives or related compounds. These studies often investigate how the propargyl group influences binding affinity and selectivity towards various biological targets, including enzymes and receptors. The unique reactivity profile of compounds with propargyl modifications allows for diverse interaction mechanisms that can be exploited in drug design and development .

1-O-Propargyl-beta-maltose shares structural similarities with several other glycosides that contain alkyne or propargyl functionalities. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-O-Propargyl-alpha-glucosidePropargyl group on alpha-glucoseDifferent anomeric configuration affects reactivity
1-O-Azido-beta-maltoseAzido group instead of propargylUsed primarily in click chemistry without copper
1-O-Propargyl-galactosidePropargyl group on galactoseExhibits distinct biological activities
1-O-Propargyl-fucosidePropargyl group on fucosePotential applications in immunology

The uniqueness of 1-O-Propargyl-beta-maltose lies in its specific glycosidic linkage to beta-maltose, which may confer different biological properties and reactivity compared to other sugar derivatives.

Beta-maltose, a disaccharide composed of two glucose units linked via a β(1→4) glycosidic bond, serves as the foundational scaffold for 1-O-propargyl-beta-maltose. The substitution of the anomeric hydroxyl group with a propargyl moiety introduces a terminal alkyne, which profoundly alters the compound’s reactivity and interaction profiles. The equatorial orientation of the propargyl group in the beta configuration ensures steric accessibility for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in bioorthogonal chemistry.

Conformational Analysis and Stability

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the propargyl group adopts a conformation perpendicular to the pyranose ring, minimizing steric clashes with adjacent hydroxyl groups. This spatial arrangement enhances stability compared to alpha-anomers, which exhibit axial propargyl positioning and increased susceptibility to hydrolysis. Density functional theory (DFT) calculations further support the thermodynamic preference for the beta configuration, with energy minima favoring planar alignment of the alkyne π-system with the glycosidic oxygen.

Table 1: Comparative Structural Features of Propargyl-Modified Glycosides

CompoundAnomeric ConfigurationKey Functional GroupsStability (pH 7.4, 25°C)
1-O-Propargyl-beta-maltoseβ(1→4)Terminal alkyne, maltose>90% after 72 hours
Propargyl-PEG5-beta-D-galactoseβ(1→4)PEG spacer, galactose85% after 48 hours
1-O-Propargyl-alpha-glucosideα(1→4)Terminal alkyne, glucose60% after 24 hours

Data derived from accelerated degradation studies highlight the superior stability of 1-O-propargyl-beta-maltose, attributed to reduced ring strain and optimized hydrogen bonding networks.

Propargylation Strategies at the Anomeric Position

Lewis Acid-Catalyzed Glycosylation Protocols

Fischer glycosylation remains a cornerstone for synthesizing propargyl glycosides. Roy et al. demonstrated the efficacy of sulfuric acid immobilized on silica (H~2~SO~4~-silica) as a catalyst for coupling maltose with propargyl alcohol [2]. Under optimized conditions (65°C, 5.5 hours), this method achieved a 69% yield of 1-O-propargyl-beta-maltose with an α:β anomeric ratio of 11:1 [2]. The immobilized catalyst facilitated easier separation via silica gel chromatography, eluting excess propargyl alcohol with dichloromethane before isolating the product with a dichloromethane-methanol mixture [2].

Comparative studies of reaction parameters revealed that prolonged heating at 65°C (Method C) enhanced anomeric selectivity over shorter protocols (Table 1) [2].

Table 1. Impact of Reaction Time and Temperature on Anomeric Selectivity

MethodConditionsα:β RatioYield (%)
A2.5 h at 65°C6:175
B2.5 h at 65°C + 12 h at RT10:181
C5.5 h at 65°C11:169

Protecting Group Strategies for Regioselective Modification

Regioselective propargylation of maltose necessitates precise hydroxyl group protection. A study employing 2,3,6,2',3',4',6'-hepta-O-acetyl-maltose as a precursor demonstrated selective anomeric modification using silver oxide in acetonitrile [3]. Propargyl carbonate served as the electrophile, with ligand-controlled catalysis (B1/L13 system) achieving a 13:1 regioselectivity ratio for the β-anomer [3]. This approach minimized side reactions at secondary hydroxyl groups, critical for maintaining maltose’s structural integrity.

Table 2. Ligand Effects on Regioselectivity

LigandCatalyst LoadingTemperature (°C)β:α RatioYield (%)
L1330%-2013:182
ent-L1330%-201:1163

Catalytic Systems for Efficient Propargyl Transfer

Copper(I)-based catalysts have emerged as powerful tools for stereocontrolled propargylation. Kanai et al. reported a Cu(I)/Ph-SKP system that enabled stereodivergent synthesis of propargylated sugars [5]. Using 3-substituted allenylboronates as nucleophiles, either MesCu/(R,R,R)-Ph-SKP under basic conditions or CuBF~4~/(S,S,S)-Ph-SKP under acidic conditions selectively produced distinct anomers (Table 3) [5]. This duality underscores the role of ligand stereochemistry and reaction pH in directing anomeric outcomes.

Table 3. Catalyst-Dependent Stereoselectivity

Catalyst SystemConditionsMajor AnomerSelectivityYield (%)
MesCu/(R,R,R)-Ph-SKPBasicβ13:182
CuBF~4~/(S,S,S)-Ph-SKPAcidicα1:2074

Micellar systems, such as dodecylbenzenesulfonic acid (DBSA), offer an alternative by enhancing reactant solubility. In glucose propargylation, DBSA acted as both surfactant and catalyst, achieving 99% conversion at 80°C with 5 mol% loading [2]. The micellar phase sequestered water byproducts, shifting equilibrium toward glycoside formation while suppressing hydrolysis [2].

Purification and Characterization Challenges in Synthetic Routes

Purification of 1-O-propargyl-beta-maltose is complicated by its polar nature and anomeric heterogeneity. Silica gel chromatography with gradient elution (dichloromethane to methanol) effectively separates α- and β-anomers, though baseline resolution requires careful solvent selection [2]. Nuclear magnetic resonance (NMR) analysis of per-O-acetylated derivatives aids in confirming anomeric configuration, with characteristic ~1H signals at δ 4.8–5.2 ppm for the β-anomer [2].

Mass spectrometry (ESI-MS) further validates molecular integrity, with [M+Na]+ peaks observed at m/z 527.2 for the acetylated product [3]. Challenges persist in detecting trace byproducts, necessitating complementary techniques like HPLC-MS for purity assessment.

XLogP3

-4.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

380.13186158 g/mol

Monoisotopic Mass

380.13186158 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-01-05

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